molecular formula C14H23N5O B11847908 2-{[2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-yl]amino}ethan-1-ol CAS No. 76781-43-6

2-{[2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-yl]amino}ethan-1-ol

Cat. No.: B11847908
CAS No.: 76781-43-6
M. Wt: 277.37 g/mol
InChI Key: QGHBHEZGDBRQIM-UHFFFAOYSA-N
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Description

2-((2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-yl)amino)ethanol is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a piperazine ring and a quinazoline moiety, which are linked through an aminoethanol chain. Quinazoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-yl)amino)ethanol typically involves multiple steps. One common method starts with the preparation of quinazoline derivatives, which are then functionalized to introduce the piperazine ring and the aminoethanol chain. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-yl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to tetrahydroquinazoline derivatives.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-yl)amino)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-yl)amino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-yl)amino)ethanol is unique due to the presence of both a piperazine ring and a quinazoline moiety, linked through an aminoethanol chain. This unique structure imparts distinct biological activities and makes it a valuable compound for various scientific research applications.

Properties

CAS No.

76781-43-6

Molecular Formula

C14H23N5O

Molecular Weight

277.37 g/mol

IUPAC Name

2-[(2-piperazin-1-yl-5,6,7,8-tetrahydroquinazolin-4-yl)amino]ethanol

InChI

InChI=1S/C14H23N5O/c20-10-7-16-13-11-3-1-2-4-12(11)17-14(18-13)19-8-5-15-6-9-19/h15,20H,1-10H2,(H,16,17,18)

InChI Key

QGHBHEZGDBRQIM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)N3CCNCC3)NCCO

Origin of Product

United States

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